Boc-Phe-Phe-Gly-OH

Enzyme Inhibition Substance P Neuropeptide Metabolism

Boc-Phe-Phe-Gly-OH is a protected tripeptide (N-tert-butoxycarbonyl-Phe-Phe-Gly-OH) with the molecular formula C25H31N3O6 and a molecular weight of 469.54 g/mol. It features an N-terminal tert-butoxycarbonyl (Boc) protecting group and a free C-terminal carboxyl group, making it a versatile building block for solid-phase peptide synthesis (SPPS).

Molecular Formula C25H31N3O6
Molecular Weight 469.5 g/mol
CAS No. 82816-76-0
Cat. No. B1609451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Phe-Phe-Gly-OH
CAS82816-76-0
Molecular FormulaC25H31N3O6
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O
InChIInChI=1S/C25H31N3O6/c1-25(2,3)34-24(33)28-20(15-18-12-8-5-9-13-18)23(32)27-19(22(31)26-16-21(29)30)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30)
InChIKeyOJBXRIGCBKNSQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Phe-Phe-Gly-OH (CAS 82816-76-0): A Key Building Block for Specialized Peptide Synthesis and Targeted Research


Boc-Phe-Phe-Gly-OH is a protected tripeptide (N-tert-butoxycarbonyl-Phe-Phe-Gly-OH) with the molecular formula C25H31N3O6 and a molecular weight of 469.54 g/mol . It features an N-terminal tert-butoxycarbonyl (Boc) protecting group and a free C-terminal carboxyl group, making it a versatile building block for solid-phase peptide synthesis (SPPS) . This compound is of significant interest in biochemical research, specifically for its role as a precursor to bioactive peptides involved in enzyme inhibition [1] and as a core scaffold in self-assembling nanomaterials [2].

Why Boc-Phe-Phe-Gly-OH (CAS 82816-76-0) Cannot Be Casually Substituted by Similar Peptide Building Blocks


Generic substitution of Boc-Phe-Phe-Gly-OH with other protected peptides, such as Boc-Phe-Phe-OH or Boc-Phe-Gly-OH, is not viable for research requiring specific biological or material science outcomes. The Phe-Phe motif is known to drive molecular self-assembly through π-π stacking, but the addition of a third amino acid, like Glycine, can dramatically alter the resulting nanostructure morphology, as demonstrated in studies of related tripeptides [1]. Furthermore, the presence and position of the free C-terminal carboxyl group in Boc-Phe-Phe-Gly-OH are critical for certain applications, as shown in enzyme inhibition studies where the C-terminal ester derivative Boc-Phe-Phe-Gly-OEt is a known inhibitor [2], whereas the free acid may serve a different role as a synthetic intermediate. The specific sequence and protecting group combination directly dictate the compound's utility, making careful selection essential for reproducible research.

Quantitative Differentiation of Boc-Phe-Phe-Gly-OH (82816-76-0) from Analogues: A Technical Evidence Guide


C-Terminal Derivatization: Boc-Phe-Phe-Gly-OH's Role as a Precursor to a Potent Enzyme Inhibitor

While Boc-Phe-Phe-Gly-OH itself has not been reported as a direct inhibitor, its closely related derivative, Boc-Phe-Phe-Gly-OEt, has demonstrated direct inhibitory activity against a substance P-degrading peptidase [1]. This positions Boc-Phe-Phe-Gly-OH as a crucial, immediate synthetic precursor for generating this bioactive compound. In contrast, other common building blocks like Boc-Phe-Phe-OH lack this direct pathway to a known inhibitor.

Enzyme Inhibition Substance P Neuropeptide Metabolism

Comparative Self-Assembly: The Impact of Glycine on Phe-Phe Motif Nanostructure Morphology

The self-assembly of Boc-Phe-Phe-OH has been extensively characterized, forming tubular, vesicular, or fibrillar morphologies [1]. However, the introduction of a third amino acid, such as Glycine, can fundamentally alter the self-assembly pathway. A related tripeptide, Boc-Phe-Phe-Glu-(OH)2, exhibits a distinct concentration-dependent morphological transition from discrete nanospheres at low concentrations (e.g., 1 mM) to nanotubes at intermediate concentrations (e.g., 2.5 mM) and finally to necklace-like assemblies at higher concentrations (e.g., 5 mM) [2]. This demonstrates that extending the Phe-Phe core with even a single additional residue (like Gly in Boc-Phe-Phe-Gly-OH) provides access to a different and potentially more controllable set of supramolecular architectures compared to the dipeptide.

Peptide Self-Assembly Nanostructures Biomaterials

Orthogonal Protecting Group Strategy: Boc-Phe-Phe-Gly-OH's Role in SPPS

Boc-Phe-Phe-Gly-OH incorporates the acid-labile Boc protecting group, which is orthogonal to the base-labile Fmoc group commonly used in Fmoc/tBu SPPS. This orthogonality allows for its selective deprotection and use as a building block in specific synthetic schemes, such as the synthesis of longer, complex peptides where dual protection strategies are required . In contrast, its Fmoc-protected analogue, Fmoc-Phe-Phe-Gly-OH, would be used in standard Fmoc SPPS. The choice between them is dictated by the overall synthetic route, and they are not interchangeable.

Solid-Phase Peptide Synthesis SPPS Peptide Chemistry

Validated Research Applications for Boc-Phe-Phe-Gly-OH (CAS 82816-76-0) Based on Quantitative Evidence


Synthesis of Peptide Inhibitors of Substance P-Degrading Enzymes

As evidenced by the inhibitory activity of its ester derivative Boc-Phe-Phe-Gly-OEt [1], Boc-Phe-Phe-Gly-OH is an essential precursor for synthesizing peptide-based inhibitors targeting neuropeptide-degrading peptidases. Researchers in neurobiology and pain management can use this compound to create tool compounds for studying substance P metabolism.

Engineering Concentration-Dependent Self-Assembled Nanostructures

Based on the established self-assembly behavior of related tripeptides like Boc-Phe-Phe-Glu-(OH)2 [2], Boc-Phe-Phe-Gly-OH is a key building block for creating novel nanomaterials. Its Phe-Phe-Gly sequence is expected to confer unique concentration-dependent morphologies, enabling researchers in materials science and nanomedicine to fabricate tailored nanostructures for applications such as drug delivery or biosensing.

Advanced Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Protection

The Boc-protecting group of Boc-Phe-Phe-Gly-OH provides orthogonal protection for use in Boc/Benzyl SPPS . This compound is indispensable for peptide chemists constructing complex sequences that require the selective deprotection of N-terminal groups in the presence of acid-sensitive side-chain protecting groups, enabling the synthesis of specialized peptides for research or therapeutic development.

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